5-Bromo-3,4-diaminopyridine
Overview
Description
5-Bromo-3,4-diaminopyridine is a chemical compound that is part of the pyridine derivatives. Pyridine derivatives are known for their diverse applications in the field of organic chemistry, including their use in the synthesis of other compounds and potential biological activities. The presence of bromine and amine groups on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of 5-Bromo-3,4-diaminopyridine derivatives can be achieved through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method includes the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can then react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3,4-diaminopyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). X-ray crystallography analysis has shown that these compounds can crystallize in various crystal systems, such as monoclinic and triclinic , with the presence of intramolecular hydrogen bonding contributing to the stability of the crystal structure. DFT calculations can provide insights into the optimized molecular geometry, electronic structure, and potential bioactivity of the molecules .
Chemical Reactions Analysis
5-Bromo-3,4-diaminopyridine derivatives can undergo a range of chemical reactions due to the presence of reactive functional groups. For instance, the bromine atom can participate in carbon-carbon coupling reactions , and the amino groups can be involved in aziridination or displacement with an amine . The reactivity of these compounds can be further explored through molecular docking studies to assess their potential as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3,4-diaminopyridine derivatives are influenced by their molecular structure. These properties can be characterized using spectroscopic techniques such as FT-IR and NMR, as well as by studying their crystal structures . The compounds' solubility, melting points, and stability can be determined experimentally, while computational studies can predict properties like electronic transitions, natural bond orbitals, frontier molecular orbitals, and nonlinear optical properties . The presence of bromine and amine groups also affects the compounds' reactivity, as seen in their ability to form various hydrogen bonds and participate in (\pi)-(\pi) stacking interactions .
Safety And Hazards
5-Bromo-3,4-diaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Relevant Papers
Several papers have been published on the synthesis and medicinal aspects of imidazo [4,5-b]pyridines and imidazo [4,5-c]pyridines, including 5-Bromo-3,4-diaminopyridine . These papers provide valuable insights into the pharmacological potential and synthetic approaches of these compounds.
properties
IUPAC Name |
5-bromopyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFSWSZEHYPECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196818 | |
Record name | Pyridine, 3-bromo-4,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-diaminopyridine | |
CAS RN |
4635-08-9 | |
Record name | 5-Bromo-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4635-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-4,5-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-bromo-4,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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